
2-Amino-3-cyclopentylpropanoic acid hydrochloride
Descripción general
Descripción
2-Amino-3-cyclopentylpropanoic acid hydrochloride is a chemical compound that belongs to the family of synthetic amino acids. It has a CAS number of 1423369-09-8 .
Molecular Structure Analysis
The molecular formula of 2-Amino-3-cyclopentylpropanoic acid hydrochloride is C8H16ClNO2. The InChI code is 1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-3-cyclopentylpropanoic acid hydrochloride is 193.67 g/mol . It appears as a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Potential of Phenolic Acids
Chlorogenic Acid (CGA)
CGA is a prominent phenolic acid with extensive biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It has shown potential in modulating lipid metabolism and glucose, suggesting its usefulness in treating metabolic disorders such as diabetes and obesity. This highlights the therapeutic roles that structurally complex acids like 2-Amino-3-cyclopentylpropanoic acid hydrochloride could potentially play in medicine (Naveed et al., 2018).
Bioactive Compounds in Cancer Therapy
FTY720 for Cancer Therapy
FTY720, an immunosuppressant approved for multiple sclerosis treatment, exhibits preclinical antitumor efficacy in several cancer models through both S1PR-dependent and independent mechanisms. This review underscores the potential of FTY720 in cancer therapy and encourages further investigation into its molecular targets. The study of FTY720 illustrates the significant interest in developing novel therapeutic agents from bioactive compounds, which could also be relevant for derivatives of amino acids like 2-Amino-3-cyclopentylpropanoic acid hydrochloride (Zhang et al., 2013).
Environmental and Health Applications
Sulfamic Acid in Industrial Applications
Sulfamic acid serves as an environmentally friendly alternative for acid cleaning and corrosion inhibition. Its use in removing scales and oxides from metals highlights the potential utility of related compounds in industrial and environmental applications. The study of sulfamic acid's effectiveness and safety underlines the importance of researching other acids for similar applications, which could include 2-Amino-3-cyclopentylpropanoic acid hydrochloride for specific industrial uses (Verma & Quraishi, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHZGUSFQMRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclopentylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







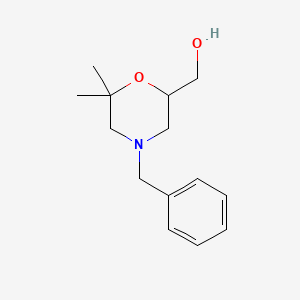
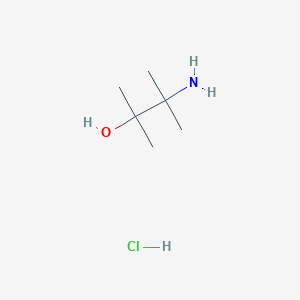

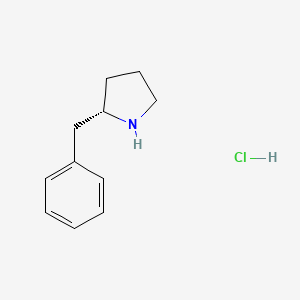
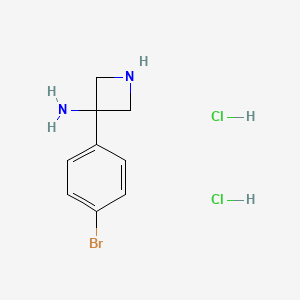

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)

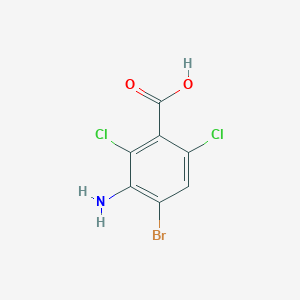
![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)